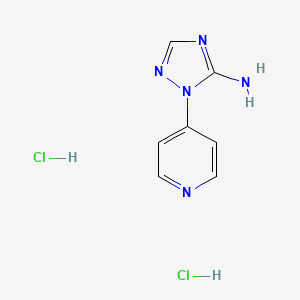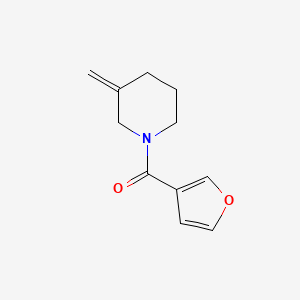
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a specific class of enzymes known as protein kinases. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Applications De Recherche Scientifique
Metal Sorption and Biological Activity
Research has demonstrated the use of N-heterocyclic acrylamide polymers, which share structural similarities with the compound , as efficient chelating agents for metal sorption. These polymers have shown selectivity towards various metal ions, indicating potential applications in metal recovery and environmental remediation. Moreover, the antimicrobial activities of these polymers have been investigated, suggesting their utility in biomedical applications (Al-Fulaij, Elassar, & El-asmy, 2015).
Herbicidal Activity
Compounds structurally related to "(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide" have been synthesized and tested for their herbicidal activities. These studies have revealed that certain configurations of acrylamides exhibit effective herbicidal properties, opening avenues for the development of novel herbicides (Wang, Li, Li, & Huang, 2004).
Magnetic Properties of Polymer Complexes
The polymerization of N-2-thiazolyl(meth)acrylamides and their subsequent formation into metal-polymer complexes have been explored. These studies focus on understanding the magnetic properties of such complexes, suggesting potential applications in magnetic materials and nanotechnology (Zheng, Jiang, Sun, & Shen, 2005).
Electrophoresis Applications
Acrylamide gels, including modifications and alternatives to traditional polyacrylamide gels, have been developed for use in electrophoresis. These innovations aim to improve the separation and analysis of proteins and other biomolecules, highlighting the compound's relevance in biochemical research and diagnostics (Anker, 1970).
Polymer Gel Electrolytes
The development of polymer gel electrolytes using acrylamide-based functional monomers for applications in energy storage, such as rechargeable aluminum ion batteries, represents another avenue of research. These electrolytes aim to improve the performance and safety of energy storage devices (Sun, Fang, Jiang, Yoshii, Tsuda, & Dai, 2016).
Propriétés
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-6-3-4-8-17(14)20-23-15(2)18(25-20)13-22-19(24)10-9-16-7-5-11-21-12-16/h3-12H,13H2,1-2H3,(H,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVBGPFTCCMAA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)


![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)


![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)